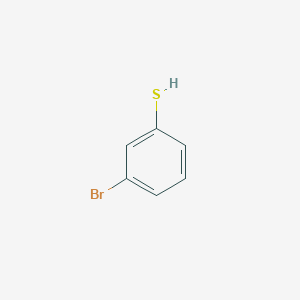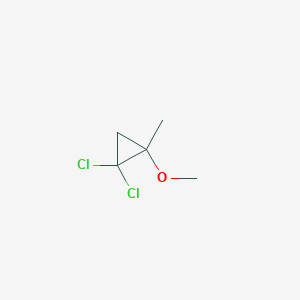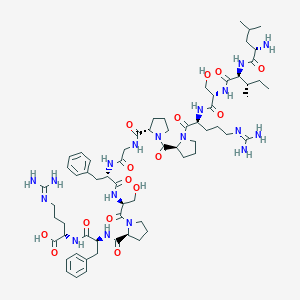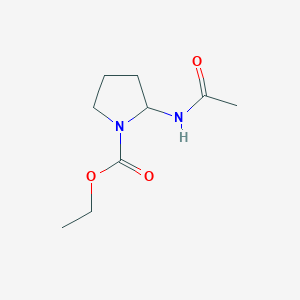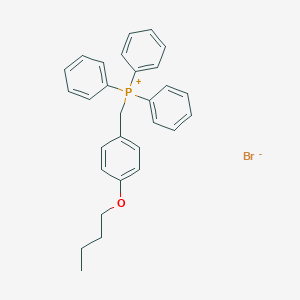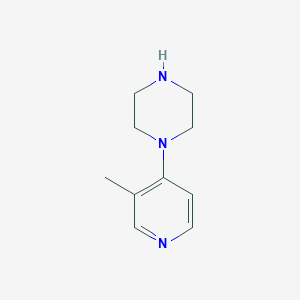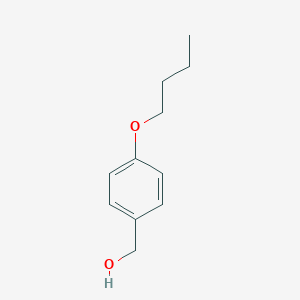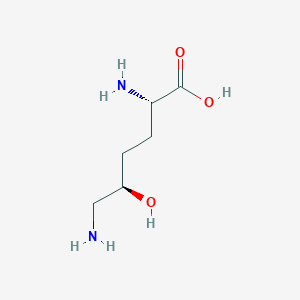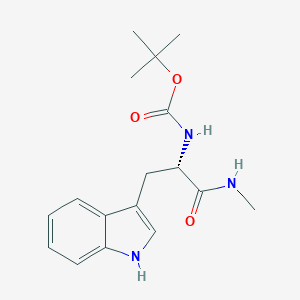![molecular formula C11H14O B044636 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone CAS No. 122598-73-6](/img/structure/B44636.png)
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone, also known as TNE, is a cyclic ketone compound that has been studied for its potential use in scientific research. TNE is a bicyclic compound that contains a cycloheptenone ring and a cyclohexane ring, which gives it unique properties that make it useful in certain applications.
Mécanisme D'action
The mechanism of action of 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is not well understood, but it is believed to act as a nucleophile in certain reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been shown to react with a variety of electrophiles, including alkyl halides, acyl chlorides, and isocyanates.
Effets Biochimiques Et Physiologiques
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been shown to be metabolized by the liver, but its metabolites have not been fully characterized.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone in lab experiments is its ability to act as a nucleophile in certain reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is also relatively easy to synthesize and purify, which makes it a useful compound for researchers. One limitation of using 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is that its mechanism of action is not well understood, which makes it difficult to predict its behavior in certain reactions.
Orientations Futures
There are a number of potential future directions for research on 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone. One area of interest is its potential use in the development of new metal-catalyzed reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone could also be studied for its potential use in the synthesis of complex organic molecules. Additionally, 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone could be studied for its potential use in the development of new drugs or other therapeutic agents.
Méthodes De Synthèse
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone can be synthesized using a variety of methods, including the Diels-Alder reaction and the Grignard reaction. One common method involves the reaction of cycloheptadiene and ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone with a high degree of purity and is relatively easy to perform.
Applications De Recherche Scientifique
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand in metal-catalyzed reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been found to be an effective ligand in a number of different metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and gold-catalyzed cycloaddition reactions.
Propriétés
Numéro CAS |
122598-73-6 |
|---|---|
Nom du produit |
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(2-tricyclo[4.2.1.02,5]non-7-enyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-7(12)11-5-4-10(11)8-2-3-9(11)6-8/h2-3,8-10H,4-6H2,1H3 |
Clé InChI |
LNPLROKDACCZQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC1C3CC2C=C3 |
SMILES canonique |
CC(=O)C12CCC1C3CC2C=C3 |
Synonymes |
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-2-yl-, (1alpha,2alpha,5alpha,6alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



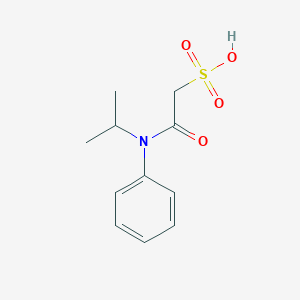
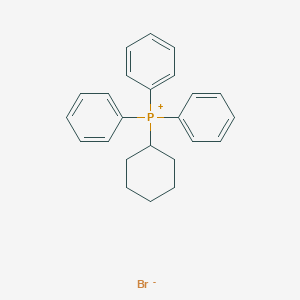
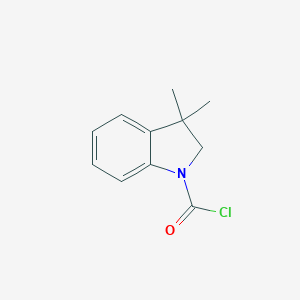

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)
